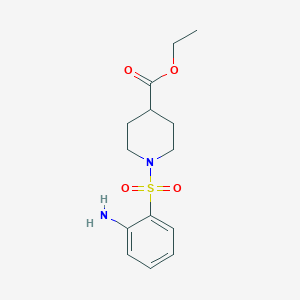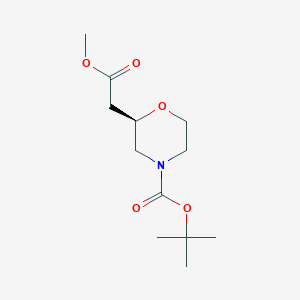
(R)-Tert-Butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Tert-Butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a tert-butyl group, a methoxycarbonyl group, and a carboxylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-Butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxycarbonylation: The methoxycarbonyl group can be introduced through the reaction of the morpholine derivative with methyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of ®-Tert-Butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles such as halides or amines replace existing substituents.
Hydrolysis: The ester groups in the compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products Formed
Oxidation: Oxidized morpholine derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Substituted morpholine derivatives.
Hydrolysis: Carboxylic acids and alcohols.
科学的研究の応用
®-Tert-Butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of ®-Tert-Butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S)-Tert-Butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate: The enantiomer of the compound, differing in the spatial arrangement of atoms.
Tert-Butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate: A similar compound without the specific ® configuration.
Morpholine-4-carboxylate derivatives: Compounds with variations in the substituents on the morpholine ring.
Uniqueness
®-Tert-Butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate is unique due to its specific ® configuration, which can impart distinct stereochemical properties and biological activities compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in stereoselective synthesis and applications where chirality plays a crucial role.
特性
分子式 |
C12H21NO5 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
tert-butyl (2R)-2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-5-6-17-9(8-13)7-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
InChIキー |
FRZZQROAGVAOAG-SECBINFHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CC(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


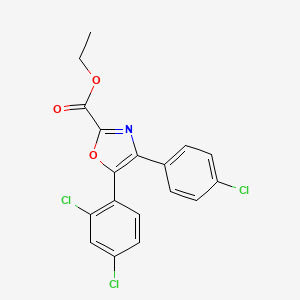
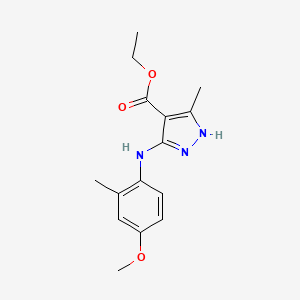
![Ethyl 2-(4-fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13084472.png)
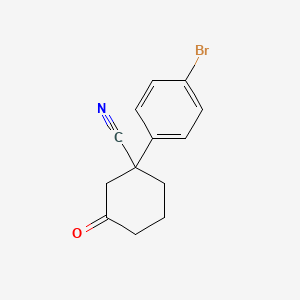
![6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine](/img/structure/B13084480.png)
![2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B13084484.png)
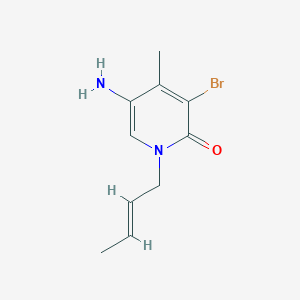
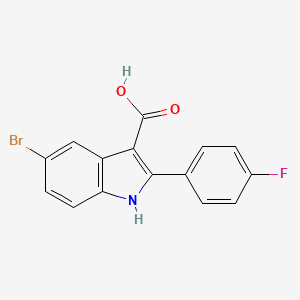
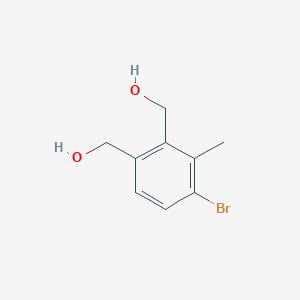
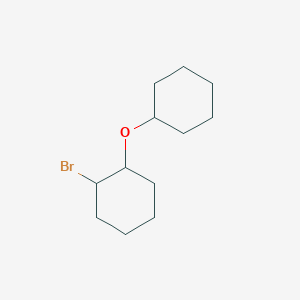
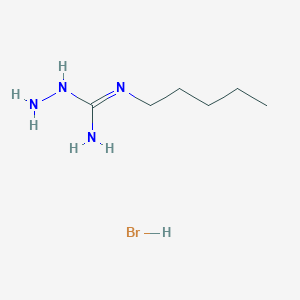
![3-Amino-2-[(propan-2-yl)amino]benzoic acid](/img/structure/B13084536.png)

